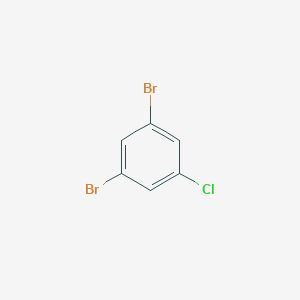

1,3-Dibromo-5-chlorobenzene

Overview

Description

Synthesis Analysis

1,3-Dibromo-5-chlorobenzene can be synthesized through various chemical reactions involving halogenation and substitution processes. The synthesis often involves starting materials such as 1,3,5-tribromobenzene, which can undergo further chemical transformations to introduce chlorine atoms into the compound. For example, the conversion of polystannylated benzene derivatives to tris- and tetrakis(chloromercurio)benzenes showcases the versatility of halogen substitutions in creating complex halogenated benzene derivatives, including DBCB (Rot et al., 2000).

Molecular Structure Analysis

Quantum chemical studies have been pivotal in understanding the molecular structure of DBCB. Density functional theory (DFT) calculations have provided insights into its optimized structure, vibrational frequencies, and electronic properties. Such studies reveal the impact of di-substituted halogens on the compound’s configuration and its potential for non-linear optical properties applications (Arivazhagan & Meenakshi, 2011).

Chemical Reactions and Properties

The reactivity of DBCB with various chemicals indicates its potential in synthetic chemistry. For instance, its role in forming complex organometallic compounds, as demonstrated in studies involving the synthesis of ethynylferrocene compounds, highlights its versatility. These reactions not only expand the utility of DBCB but also provide a pathway for the synthesis of materials with desirable electrical and optical properties (Fink et al., 1997).

Physical Properties Analysis

The physical properties of DBCB, such as its melting point, boiling point, and solubility, are crucial for its handling and application in various domains. Studies involving crystallography have provided detailed insights into the structural parameters of DBCB and related compounds, offering a deeper understanding of how halogenation affects the physical properties of benzene derivatives (Belaaraj et al., 1984).

Chemical Properties Analysis

The chemical properties of DBCB, including its reactivity towards various organic and inorganic reagents, are of significant interest. Palladium-catalyzed reactions, for example, have been employed to modify the halogenated benzene rings of DBCB, leading to the synthesis of novel compounds with varied functionalities. Such studies not only elucidate the chemical behavior of DBCB but also its potential applications in organic synthesis (Liu et al., 2019).

Scientific Research Applications

Organic Solar Cells

- Scientific Field : Material Science, specifically in the field of Organic Solar Cells .

- Application Summary : 1,3-Dibromo-5-chlorobenzene (referred to as DCBB in the study) is used as a solid additive to manipulate the morphology of bulk-heterojunction (BHJ) organic solar cells (OSCs). This manipulation improves the operability and photostability of OSCs .

- Methods of Application : The addition of DCBB effectively tunes the aggregation of PBQx-TF:eC9-2Cl during film formation, resulting in favorable phase separation and reinforced molecular packing .

- Results : The use of DCBB resulted in a power conversion efficiency (PCE) of 19.2% for DCBB-processed PBQx-TF:eC9-2Cl-based OSCs, which is the highest reported value for binary OSCs. Moreover, the DCBB-processed devices exhibited superior photostability .

Pharmaceutical Intermediate

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : 1,3-Dibromo-5-chlorobenzene is an important chemical raw material and pharmaceutical intermediate. It is used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted phenyl analogs as antimitotic agents .

OLED Intermediates

- Scientific Field : Organic Electronics .

- Application Summary : 1,3-Dibromo-5-chlorobenzene is used as an intermediate in the production of organic light-emitting diodes (OLEDs) .

Chemical Industry

- Scientific Field : Industrial Chemistry .

- Application Summary : 1,3-Dibromo-5-chlorobenzene is an important chemical raw material .

All-Polymer Solar Cells

- Scientific Field : Material Science, specifically in the field of All-Polymer Solar Cells .

- Application Summary : 1,3-Dibromo-5-chlorobenzene (referred to as DBCl in the study) is used as a processing additive in all-polymer solar cells. It effectively tunes the miscibility between the polymer donor and acceptor, optimizing the phase segregation .

- Results : The use of DBCl resulted in a power conversion efficiency (PCE) of 16.5% for DBCl-treated devices, which is a 13% improvement compared with the control device without DBCl .

Safety And Hazards

1,3-Dibromo-5-chlorobenzene is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

1,3-Dibromo-5-chlorobenzene is an important chemical raw material and pharmaceutical intermediate . It is used for the modification and derivation of drug molecules, pesticide molecules, and biologically active molecules . It is also used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents . Future research may focus on its potential applications in organic synthesis and medicinal chemistry .

properties

IUPAC Name |

1,3-dibromo-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKCOUREFBNNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164036 | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-chlorobenzene | |

CAS RN |

14862-52-3 | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

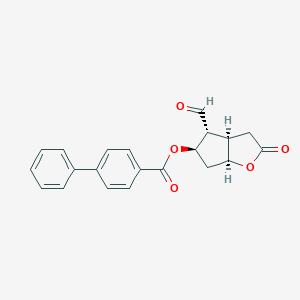

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

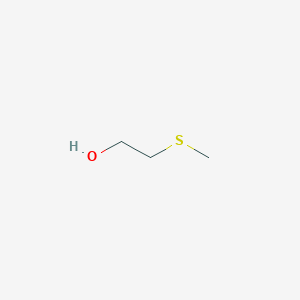

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)

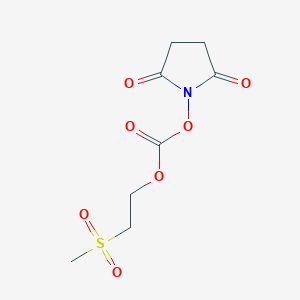

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)